molecular formula C19H26N4O2S B2685606 N,N-dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921475-12-9

N,N-dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2685606
CAS No.: 921475-12-9
M. Wt: 374.5
InChI Key: GJBSDVQEYNWSAT-UHFFFAOYSA-N
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Description

N,N-dipropyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological systems. In

Scientific Research Applications

Synthesis and Biological Activities

A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized, displaying moderate to good activities in various biological assays. These compounds, especially those with p-tolyl groups, showed significant urease inhibition activity, outperforming standard treatments. Molecular docking studies suggested that H-bonding with the enzyme's non-metallic active site is crucial for its inhibition, indicating a potential application in treating diseases related to urease activity (Gull et al., 2016).

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against several cancer cell lines, highlighting the structural versatility and potential of thiazole-based compounds in oncology (Yurttaş et al., 2015).

Antimicrobial Activity

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides via 1,3-dipolar cycloaddition reaction revealed that these compounds exhibited promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains. This suggests their potential application in developing new antimicrobial agents (Rezki, 2016).

Pharmacological Evaluation

Novel N,N-diphenylamine derivatives were synthesized, showing significant analgesic and anti-inflammatory activities. These findings indicate the potential of thiazole-based compounds in pain and inflammation management, with specific compounds identified as promising leads for further development (Kumar & Mishra, 2020).

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-4-10-23(11-5-2)17(24)12-16-13-26-19(21-16)22-18(25)20-15-8-6-14(3)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBSDVQEYNWSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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